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Nostopeptolide A2 -

Nostopeptolide A2

Catalog Number: EVT-1582755
CAS Number:
Molecular Formula: C52H78N10O14
Molecular Weight: 1067.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nostopeptolide A2 is a cyclodepsipeptide.
Overview

Nostopeptolide A2 is a cyclic peptide-polyketide hybrid natural product derived from the terrestrial cyanobacterium Nostoc sp. GSV224. It is characterized by a unique structure that includes nine amino acid residues, a butyric acid group, and an acetate-derived unit linked through peptide and ester bonds. This compound is part of a broader family of metabolites known as nostopeptolides, which are noted for their diverse biological activities, including potential roles in cellular differentiation and as signaling molecules within microbial communities.

Source

Nostopeptolide A2 is primarily sourced from Nostoc punctiforme, a cyanobacterium known for its complex life cycle and ability to produce various secondary metabolites. The biosynthesis of nostopeptolides, including Nostopeptolide A2, is facilitated by a gene cluster that encodes for non-ribosomal peptide synthetases and polyketide synthases, which are essential for the assembly of these intricate molecules .

Classification

Nostopeptolide A2 falls under the classification of cyclic peptides and polyketides. Its structure and biosynthetic pathway indicate its classification as a non-ribosomal peptide, which is synthesized independently of ribosomal mechanisms. This classification highlights its unique biosynthetic origins and potential applications in pharmacology and biotechnology.

Synthesis Analysis

Methods

The synthesis of Nostopeptolide A2 involves complex biochemical pathways primarily mediated by non-ribosomal peptide synthetases. The gene cluster responsible for its biosynthesis includes multiple open reading frames (ORFs) that encode key enzymes involved in the activation, condensation, and modification of amino acids .

Technical Details

  1. Adenylation Domains: These domains activate specific amino acids for incorporation into the growing peptide chain. Each adenylation domain has a binding pocket that selectively accommodates particular amino acids, ensuring the correct sequence in the final product .
  2. Condensation Domains: Following activation, the amino acids are linked together through condensation reactions facilitated by these domains, which also play a role in cyclization processes essential for forming the cyclic structure of Nostopeptolide A2 .
  3. Mass Spectrometry: Electrospray ionization mass spectrometry has been employed to analyze the molecular weight and structural features of Nostopeptolide A2, confirming its composition and purity during synthesis .
Molecular Structure Analysis

Structure

Nostopeptolide A2 features a cyclic structure composed of nine amino acid residues linked by peptide bonds, alongside a butyric acid moiety and an acetate-derived unit connected via ester bonds. The cyclic nature of this compound contributes to its stability and biological activity.

Data

Structural elucidation techniques such as nuclear magnetic resonance spectroscopy have provided insights into the spatial arrangement of atoms within Nostopeptolide A2, revealing critical information about its conformation and potential interactions with biological targets .

Chemical Reactions Analysis

Reactions

The synthesis of Nostopeptolide A2 involves several key reactions:

  1. Amino Acid Activation: Each amino acid is activated by adenylation domains through ATP-dependent reactions.
  2. Peptide Bond Formation: Activated amino acids undergo condensation reactions to form peptide bonds, leading to the assembly of the cyclic structure.
  3. Modification Reactions: Post-synthesis modifications may include methylation or oxidation processes that enhance the biological activity of Nostopeptolide A2 .

Technical Details

The technical aspects of these reactions involve precise control over reaction conditions such as pH, temperature, and substrate concentrations to optimize yield and purity.

Mechanism of Action

Process

Nostopeptolide A2 exerts its biological effects primarily through interaction with cellular receptors and signaling pathways. It has been shown to influence cellular differentiation in cyanobacteria by modulating gene expression related to developmental processes.

Data

Research indicates that nostopeptolides can repress hormogonium formation in Nostoc punctiforme, suggesting their role as signaling molecules that regulate developmental transitions in response to environmental conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 1,200 Da (exact value may vary based on specific modifications).
  • Solubility: Soluble in polar solvents such as methanol and water; limited solubility in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of cyclic peptides, including susceptibility to proteolytic enzymes.

Relevant analyses have indicated that Nostopeptolide A2 maintains structural integrity under various conditions, making it suitable for further biological evaluations.

Applications

Scientific Uses

Nostopeptolide A2 holds promise in various scientific applications:

  1. Biological Research: Its role in cellular differentiation makes it a valuable tool for studying developmental biology in cyanobacteria.
  2. Pharmaceutical Development: The unique structure and bioactivity suggest potential applications in drug discovery, particularly in developing novel antibiotics or other therapeutics targeting bacterial infections.
  3. Biotechnology: Its biosynthetic pathways can be engineered to produce modified analogs with enhanced properties or novel functionalities .
Biosynthesis and Genetic Regulation of Nostopeptolide A2

Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Hybrid Systems

Nostopeptolide A2 is a cyclic peptide-polyketide hybrid natural product synthesized by a mixed non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) assembly line. This system follows a colinear logic, where the order of enzymatic modules directly corresponds to the sequential incorporation of substrates into the final molecule [1] [6]. The core structure comprises nine amino acid residues, a butyric acid starter unit, and an internal acetate-derived extender unit, interconnected via peptide and ester bonds [1] [3]. Key catalytic domains include:

  • Adenylation (A) domains: Select and activate specific amino acid substrates (e.g., L-4-methylproline, isoleucine, serine).
  • Condensation (C) domains: Form peptide bonds between adjacent monomers.
  • Ketosynthase (KS) and Acyltransferase (AT) domains: Catalyze polyketide chain extension using malonyl-CoA or methylmalonyl-CoA.
  • Thioesterase (TE) domain: Cyclizes and releases the mature macrocycle [1] [2] [6].

Table 1: Core Domains in Nostopeptolide A2 NRPS-PKS Assembly Line

Domain TypeFunctionSubstrate/Activity
Adenylation (A)Substrate activationSpecific amino acids (e.g., L-Ile, L-Ser)
Condensation (C)Peptide bond formationChain elongation
Ketosynthase (KS)Polyketide chain extensionDecarboxylative condensation
Acyltransferase (AT)Extender unit loadingMalonyl-CoA/methylmalonyl-CoA
Thioesterase (TE)Macrocyclization and releaseIntramolecular esterification

Gene Cluster Architecture and Functional Annotation (nos Cluster)

The nostopeptolide (nos) biosynthetic gene cluster spans 40 kb and comprises eight open reading frames (nosA–nosG) in the terrestrial cyanobacterium Nostoc sp. GSV224 [1] [2] [6]. The cluster organization is conserved across Nostoc strains and exhibits a modular architecture corresponding to the biosynthetic assembly line:

  • NRPS Components: nosA, nosC, and nosD encode multimodular synthetases incorporating amino acids.
  • PKS Component: nosB encodes a single PKS module inserting the acetate-derived unit.
  • Specialized Enzymes: nosE and nosF synthesize L-4-methylproline from L-leucine.
  • Transport: nosG encodes an ABC transporter for nostopeptolide export [1] [2] [5].

Table 2: Gene Functions in the nos Cluster

GeneProductFunctionDomain Organization
nosANRPSActivates Ile, Ser, mPro, LeuC-A-C-A-C-A-C-A
nosBPKSInserts acetate unit; ketide chain extensionKS-AT-DH-ACP
nosCNRPSActivates Leu, Gly, AsnC-A-C-A-C-A
nosDNRPSActivates Tyr, Pro; macrocyclizationC-A-C-A-TE
nosEDehydrogenaseConverts 5-hydroxyleucine to γ-methyl-glutamic acid γ-semialdehydeZinc-dependent dehydrogenase
nosFReductaseReduces MeP5C to L-4-methylprolineΔ1-pyrroline-5-carboxylate reductase
nosGABC transporterExports mature nostopeptolideMembrane-spanning transporter

Enzymatic Mechanisms for L-4-Methylproline Biosynthesis

L-4-methylproline (mPro), a non-proteinogenic amino acid critical for nostopeptolide bioactivity, is synthesized from L-leucine via a dedicated pathway involving nosE and nosF:

  • Oxidation: L-leucine is oxidized to (2S,4S)-5-hydroxyleucine by an unidentified monooxygenase.
  • Dehydrogenation: NosE (zinc-dependent dehydrogenase) converts 5-hydroxyleucine to (2S,4S)-γ-methyl-glutamic acid γ-semialdehyde.
  • Cyclization: Spontaneous intramolecular imine formation yields (3S,5S)-3-methyl-Δ1-pyrroline-5-carboxylic acid (MeP5C).
  • Reduction: NosF (P5C reductase homolog) reduces MeP5C to L-4-methylproline [1] [4] [6].Biochemical assays confirm NosE and NosF function in vitro with strict stereospecificity, ensuring exclusive incorporation of the (2S,4S)-mPro isomer into nostopeptolide A2 [6].

Regulatory Networks Governing Nostopeptolide Production

Nostopeptolide biosynthesis is tightly regulated by autogenic feedback and environmental cues:

  • Auto-Regulatory Role: Extracellular nostopeptolide represses hormogonium differentiation in Nostoc punctiforme via concentration-dependent signaling. At high concentrations (≥10 µM), it acts as a hormogonium-repressing factor (HRF), maintaining vegetative growth [4].
  • Cross-Talk with Other Pathways: The pks2 gene cluster product upregulates nosA transcription under diazotrophic conditions, indicating hierarchical regulation between secondary metabolite pathways [4] [8].
  • Evolutionary Plasticity: Module swapping between nos, nostophycin (npn), and minutumamide (min) clusters generates structural diversity (e.g., side-chain variations in minutumamides) [8].

Transcriptional Dynamics Under Diazotrophic and Symbiotic Conditions

Transcript levels of nos genes respond dynamically to metabolic and symbiotic states:

  • Diazotrophic Conditions: Nitrogen fixation upregulates nosE and nosF by 4.5-fold, correlating with increased mPro production. The pks2 mutant shows reduced nosA expression, indicating co-regulation [4].
  • Symbiotic Suppression: In symbioses with plants (e.g., Gunnera manicata), nostopeptolide production is downregulated >90%. MALDI imaging reveals metabolite reprogramming, with host factors suppressing nos transcription to prevent hormogonium repression and facilitate infection [4] [8].
  • Metabolic Trade-offs: Carbon reallocation toward nitrogenase synthesis under diazotrophy reduces PKS/NRPS precursor supply, modulating nostopeptolide titers [4].

Table 3: Transcriptional Responses of nos Genes to Environmental Cues

ConditionRegulatory EffectKey Genes AffectedFold Change
DiazotrophyUpregulation via NtcA transcription factornosE, nosF+4.5
Symbiosis (Gunnera)Host-induced suppressionnosA, nosC-10
pks2 mutationDownregulation of NRPS modulesnosA-3.2

Properties

Product Name

Nostopeptolide A2

IUPAC Name

(2S)-N-[(3S,7S,13S,16S,22S,27S,30S,32S)-16-(2-amino-2-oxoethyl)-13-[(4-hydroxyphenyl)methyl]-32-methyl-22,27-bis(2-methylpropyl)-2,6,12,15,18,21,24,26,29-nonaoxo-5-oxa-1,11,14,17,20,23,28-heptazatricyclo[28.3.0.07,11]tritriacontan-3-yl]-2-(butanoylamino)-3-methylbutanamide

Molecular Formula

C52H78N10O14

Molecular Weight

1067.2 g/mol

InChI

InChI=1S/C52H78N10O14/c1-9-11-42(66)60-45(29(6)7)49(72)59-37-26-76-52(75)38-12-10-17-61(38)50(73)36(21-31-13-15-32(63)16-14-31)58-47(70)35(22-41(53)65)56-44(68)24-54-46(69)34(19-28(4)5)55-43(67)23-40(64)33(18-27(2)3)57-48(71)39-20-30(8)25-62(39)51(37)74/h13-16,27-30,33-39,45,63H,9-12,17-26H2,1-8H3,(H2,53,65)(H,54,69)(H,55,67)(H,56,68)(H,57,71)(H,58,70)(H,59,72)(H,60,66)/t30-,33-,34-,35-,36-,37-,38-,39-,45-/m0/s1

InChI Key

UEVIIAJOLZZKQH-PFARYBADSA-N

Canonical SMILES

CCCC(=O)NC(C(C)C)C(=O)NC1COC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)CC(=O)C(NC(=O)C3CC(CN3C1=O)C)CC(C)C)CC(C)C)CC(=O)N)CC4=CC=C(C=C4)O

Isomeric SMILES

CCCC(=O)N[C@@H](C(C)C)C(=O)N[C@H]1COC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)CC(=O)[C@@H](NC(=O)[C@@H]3C[C@@H](CN3C1=O)C)CC(C)C)CC(C)C)CC(=O)N)CC4=CC=C(C=C4)O

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